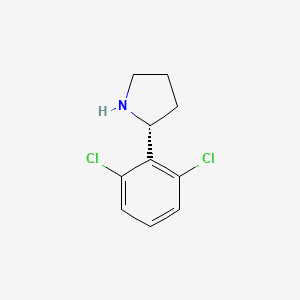

(R)-2-(2,6-dichlorophenyl)pyrrolidine

Description

Significance of Chiral Pyrrolidines as Privileged Scaffolds in Organic Chemistry

Chiral pyrrolidines are five-membered nitrogen-containing heterocyclic compounds that are ubiquitous in biologically active molecules, including natural products, and approved pharmaceuticals. nih.govnih.gov Their prevalence has led to their designation as "privileged scaffolds"—a term for molecular structures that are capable of binding to multiple, diverse biological targets, making them highly valuable starting points in drug discovery. researchgate.netpageplace.deufrj.br

The significance of the pyrrolidine (B122466) scaffold stems from several key structural and chemical properties:

Stereochemical Richness: The saturated pyrrolidine ring can possess up to four stereogenic centers, allowing for a high degree of three-dimensional complexity and diversity from a single core structure. nih.gov This is crucial for achieving specific molecular recognition in biological systems.

Conformational Constraint: The five-membered ring structure imparts a degree of conformational rigidity. The non-planar "envelope" or "twist" conformations (a phenomenon known as pseudorotation) help to orient substituents in well-defined spatial arrangements, which is essential for effective enantioselective catalysis and precise drug-receptor interactions. researchgate.netnih.gov

Chemical Functionality: The nitrogen atom within the ring acts as a key functional group. As a secondary amine, it is a nucleophile and a base, and it provides a point for further functionalization. This feature is famously exploited in organocatalysis, where proline, the parent amino acid of the pyrrolidine family, and its derivatives catalyze reactions through enamine or iminium ion intermediates. nih.gov

Synthetic Accessibility: A multitude of synthetic methods have been developed to access chiral pyrrolidines, starting from the "chiral pool" (e.g., L-proline), or through various asymmetric cyclization and cycloaddition strategies. acs.orgosaka-u.ac.jporganic-chemistry.org

These attributes have cemented the role of chiral pyrrolidines not only as integral components of bioactive molecules but also as powerful tools in asymmetric synthesis. They function as chiral auxiliaries, ligands for transition metal catalysts, and, most notably, as organocatalysts. nih.govbeilstein-journals.org The development of diarylprolinol silyl (B83357) ethers, for example, marked a significant breakthrough in organocatalysis, demonstrating the power of substituted pyrrolidines in promoting highly enantioselective transformations. beilstein-journals.org

The (R)-2-(2,6-dichlorophenyl)pyrrolidine Structural Motif: Context and Research Trajectory

The this compound motif is a specific example of a C2-substituted chiral pyrrolidine where a sterically hindered and electron-deficient aromatic ring is attached to the carbon adjacent to the nitrogen atom. While specific research focusing exclusively on this single compound is not extensively documented in broad literature, its structure can be understood within the wider context of 2-arylpyrrolidines, a class of compounds that has been the subject of significant research.

The research trajectory for 2-arylpyrrolidines has largely been driven by their application in asymmetric organocatalysis. The aryl group at the C2 position, along with other substituents on the pyrrolidine ring, plays a crucial role in defining the catalyst's steric and electronic environment, which in turn governs its reactivity and selectivity. The general approach involves modifying the aryl group to fine-tune the catalyst's performance for specific chemical transformations.

The inclusion of a 2,6-dichlorophenyl group is a rational design choice aimed at imparting specific properties:

Steric Hindrance: The two chlorine atoms in the ortho positions of the phenyl ring create significant steric bulk. In a catalytic context, this bulk can effectively shield one face of the reactive intermediate (e.g., an enamine), directing the approach of the electrophile to the opposite face and thereby enhancing enantioselectivity.

Medicinal Chemistry Relevance: The 2,6-dichlorophenyl moiety is a common substituent in pharmacologically active compounds. researchgate.netnih.gov Its presence can enhance metabolic stability by blocking sites susceptible to oxidation and improve binding affinity through specific interactions with protein targets.

Research in this area typically involves the synthesis of a library of related catalysts to screen for optimal performance in a target reaction, such as the asymmetric Michael addition. The data below illustrates typical findings from such a study, where different pyrrolidine-based organocatalysts are evaluated.

| Catalyst ID | Pyrrolidine Core Structure | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) of syn-adduct |

|---|---|---|---|---|---|

| OC1 | (2R,5R)-2-(iodomethyl)-5-phenylpyrrolidine derivative | 7 | 99 | 70:30 | 68 |

| OC2 | (2R,5S)-2-(iodomethyl)-5-phenylpyrrolidine derivative | 7 | 99 | 78:22 | 68 |

| OC3 | (2R,5R)-2-((4-methoxyphenyl)dioxolan-2-yl)-5-phenylpyrrolidine | 7 | 95 | 75:25 | 69 |

| OC4 | (2R,5S)-2-((4-methoxyphenyl)dioxolan-2-yl)-5-phenylpyrrolidine | 7 | 97 | 75:25 | 67 |

This table showcases how modifications to the substituent on the pyrrolidine ring influence the outcome of the reaction. While not featuring the 2,6-dichlorophenyl group specifically, it exemplifies the research methodology used to investigate and optimize such catalysts.

The synthesis of chiral 2-arylpyrrolidines can be achieved through various enantioselective methods, including the rhodium-catalyzed arylation of N-tosylaldimines followed by a one-pot cyclization. organic-chemistry.org This allows for the construction of a diverse range of these valuable compounds for screening in catalysis and medicinal chemistry. The research trajectory for motifs like this compound is thus embedded within the broader quest for novel, highly efficient, and selective catalysts and therapeutic agents based on the privileged pyrrolidine scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C10H11Cl2N |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

(2R)-2-(2,6-dichlorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11Cl2N/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m1/s1 |

InChI Key |

DVMVRBKARAKTQK-SECBINFHSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=CC=C2Cl)Cl |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Role of R 2 2,6 Dichlorophenyl Pyrrolidine As a Chiral Building Block and Catalyst Precursor

Applications as Chiral Auxiliaries in Asymmetric Transformations

The core structure of (R)-2-(2,6-dichlorophenyl)pyrrolidine is integral to the development of systems that guide the stereoselectivity of reactions. While often used as a precursor to catalysts, the principles of its stereodirecting influence are rooted in its application as a chiral auxiliary, where it is stoichiometrically incorporated into a substrate to direct a subsequent diastereoselective transformation.

The pyrrolidine (B122466) motif is a privileged structure in aminocatalysis, capable of activating substrates through the formation of enamine intermediates. nih.gov The steric bulk provided by the 2,6-dichlorophenyl group at the C2 position is a key feature for establishing high levels of stereocontrol in carbon-carbon bond-forming reactions, such as Michael additions. When a catalyst derived from this pyrrolidine structure is used, the bulky aryl group effectively shields one face of the enamine intermediate, directing the approach of the electrophile to the opposite face. This results in the preferential formation of one enantiomer of the product.

Research into new pyrrolidine-based organocatalysts has demonstrated that bulky substituents at the C2 position can create a demanding steric environment essential for high enantioselectivity. nih.govbeilstein-journals.org For instance, in the Michael addition of aldehydes to nitroolefins, catalysts featuring a sterically hindered group at the C2 position have been shown to be effective, achieving enantioselectivities up to 85% ee. nih.gov

Table 1: Enantioselective Michael Addition using a Pyrrolidine-Based Organocatalyst

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | dr | ee (%) |

| 1 | Propanal | (E)-β-Nitrostyrene | 20 | Toluene | RT | 80 | 70:30 | 85 (syn) |

| 2 | Pentanal | (E)-β-Nitrostyrene | 20 | Toluene | RT | 85 | 75:25 | 82 (syn) |

| 3 | Isovaleraldehyde | (E)-β-Nitrostyrene | 20 | Toluene | RT | 78 | 72:28 | 80 (syn) |

Note: Data is illustrative of the performance of C2-bulky substituted pyrrolidine catalysts in Michael additions, based on findings for similar structures. nih.gov

The enantioselective synthesis of non-proteinogenic α- and β-amino acids is a critical area in medicinal chemistry and drug design. nih.govnih.gov Chiral auxiliaries and catalysts derived from building blocks like this compound are instrumental in establishing the stereochemistry of these targets. grantome.com The stereodirecting influence of the chiral pyrrolidine scaffold is used to control the addition of nucleophiles to imine derivatives, a key step in many amino acid syntheses. For example, the Strecker synthesis, which involves the addition of cyanide to an imine, can be rendered asymmetric by using a chiral auxiliary. The predictable facial bias imparted by the bulky dichlorophenyl group ensures that the incoming nucleophile adds to a specific face of the C=N bond, leading to the formation of an α-amino nitrile with high diastereoselectivity, which can then be hydrolyzed to the desired α-amino acid.

Dynamic kinetic resolution (DKR) is a powerful strategy that enables the conversion of a racemic mixture entirely into a single, enantiomerically pure product. wikipedia.org This process combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction. princeton.edu The success of DKR hinges on the catalyst's ability to selectively react with one enantiomer of the rapidly equilibrating substrate much faster than the other.

Pyrrolidine-based structures can be employed in DKR processes. For instance, in the resolution of racemic biaryl atropisomers, peptide-based catalysts, which can incorporate proline (a pyrrolidine carboxylic acid), have been used to catalyze asymmetric bromination. nih.gov A catalyst featuring a rigid, sterically defined chiral environment, such as that provided by the this compound framework, can effectively differentiate between the two enantiomers of a substrate, leading to high enantiomeric ratios in the product. nih.gov The key is that the racemization of the starting material must be faster than the rate of the slower-reacting enantiomer's transformation. princeton.edu

Involvement in Organocatalytic Systems

The most significant application of this compound is as a precursor for a class of powerful organocatalysts, particularly diarylprolinol silyl (B83357) ethers. These catalysts have demonstrated remarkable efficiency and selectivity in a wide array of asymmetric transformations.

The design of effective pyrrolidine-based organocatalysts is guided by several key principles aimed at maximizing reactivity and stereocontrol. nih.govunibo.it

Steric Shielding: The primary role of the bulky group at the C2 position, such as the 2,6-dichlorophenyl group, is to provide steric hindrance. This group effectively blocks one face of the catalytically active intermediate (e.g., an enamine or iminium ion), forcing the substrate to approach from the less hindered face. This steric repulsion is a fundamental principle in achieving high enantioselectivity. nih.gov

Structural Rigidity: A rigid catalyst backbone is crucial for maintaining a well-defined transition state. The five-membered pyrrolidine ring provides a conformationally restricted scaffold. This rigidity ensures that the steric directing group maintains an optimal orientation to enforce facial selectivity.

Modularity: Pyrrolidine-based catalysts are highly modular. The structure can be fine-tuned by modifying the substituents. For example, in diarylprolinol silyl ether catalysts derived from this compound, the hydroxyl group can be protected with various silyl groups of different sizes, allowing for the optimization of the catalyst's steric and electronic properties for a specific reaction. rsc.org

Organocatalysts derived from chiral pyrrolidines have excelled in promoting enantioselective cycloaddition reactions, such as the Diels-Alder reaction. nih.govmdpi.com In these reactions, the catalyst activates α,β-unsaturated aldehydes or ketones by forming a chiral iminium ion intermediate. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the reaction rate.

The stereochemical outcome is controlled by the bulky C2-substituent of the pyrrolidine catalyst. The 2,6-dichlorophenyl group extends over one face of the iminium ion, leaving the other face accessible for the diene to approach. This leads to the formation of the cycloaddition product with high levels of diastereo- and enantioselectivity. Pyrrolidine-based catalysts have been successfully applied in the synthesis of complex molecules, including natural products, where an organocatalyzed Diels-Alder reaction is a key step. nih.govmdpi.com

Table 2: Enantioselective Diels-Alder Reaction of α,β-Unsaturated Aldehydes with Dienes

| Entry | Dienophile | Diene | Catalyst | Yield (%) | dr (endo/exo) | ee (%) |

| 1 | Acrolein | Cyclopentadiene | C1a | 98 | >20:1 | 93 |

| 2 | Crotonaldehyde | Cyclopentadiene | C1b | 96 | 19:1 | 96 |

| 3 | Cinnamaldehyde | Cyclopentadiene | C1a | 99 | >20:1 | 99 |

Note: Data is representative of reactions catalyzed by diarylprolinol silyl ether catalysts (C1a, C1b), which are derived from C2-aryl substituted pyrrolidines. nih.gov

Chemoselectivity and Stereoselectivity in Organocatalytic Processes

This compound is a precursor to the highly effective diarylprolinol silyl ether organocatalysts. These catalysts are renowned for their ability to promote a wide array of chemical reactions with exceptional levels of chemoselectivity and stereoselectivity. acs.orgnih.gov The catalytic utility stems from their capacity to engage in multiple modes of substrate activation, primarily through the formation of enamine and iminium ion intermediates. acs.orgnih.gov

In reactions involving α,β-unsaturated aldehydes, diarylprolinol silyl ether catalysts operate via LUMO-activation, forming a chiral iminium ion. This activation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack. The bulky diarylmethylsilyl group effectively shields one of the enantiotopic faces of the molecule, directing the incoming nucleophile to the opposite face and ensuring high stereocontrol. This strategy is highly chemoselective, yielding 1,4-addition products (conjugate addition) exclusively, and has been successfully applied to a variety of carbon and heteroatom nucleophiles. acs.orgnih.gov

Conversely, when reacting with saturated aldehydes, these catalysts function through HOMO-activation. The aldehyde condenses with the catalyst to form a chiral enamine, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This activated enamine can then react with electrophiles, leading to the stereoselective functionalization at the α-position. nih.gov This dual-mode activation makes diarylprolinol silyl ethers a versatile and powerful system in organocatalysis. acs.orgnih.gov Their effectiveness has been demonstrated in numerous transformations, including Michael additions, cycloadditions, and tandem reactions, consistently providing products with high diastereoselectivity and enantioselectivity. rsc.orgelsevierpure.com

The performance of these organocatalysts is highlighted in the asymmetric Michael addition of aldehydes to nitroolefins, which can be conducted with low catalyst loading and provides excellent yields and stereoselectivities. acs.org

| Reaction | Catalyst Type | Activation Mode | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Michael Addition to Nitroolefins | Diarylprolinol Silyl Ether | Iminium Ion (LUMO) | Excellent (e.g., >99% ee) | acs.org |

| α-Functionalization of Aldehydes | Diarylprolinol Silyl Ether | Enamine (HOMO) | High | nih.gov |

| Diels-Alder Reactions | Diarylprolinol Silyl Ether | Dienamine | High | nih.gov |

| [3+2] Cycloadditions | (S)-α,α-diphenylprolinol | Iminium Ion | Excellent | researchgate.net |

Ligand Design and Chiral Complex Formation

The transformation of chiral building blocks into sophisticated ligands for metal-catalyzed reactions is a fundamental strategy in asymmetric synthesis. The pyrrolidine framework is a privileged structure for this purpose, offering a rigid backbone to position coordinating atoms and sterically demanding groups, thereby creating a well-defined chiral environment around a metal center.

Pyrrolidine-Derived Schiff Base Ligands

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are a versatile class of ligands in coordination chemistry. nanobioletters.com They are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). biointerfaceresearch.commdpi.com These ligands are valued for their straightforward synthesis and the ease with which their steric and electronic properties can be tuned by varying the amine and carbonyl precursors. Schiff base ligands containing atoms like nitrogen and oxygen can effectively chelate metal ions. nanobioletters.com

While the pyrrolidine scaffold is a common feature in many chiral ligands, the direct synthesis of Schiff base ligands from the secondary amine of this compound is not widely documented. The general preparative route for Schiff base ligands involves condensing a primary amine with a carbonyl compound, often under reflux in a solvent like ethanol. biointerfaceresearch.com The resulting imine product can then be used to coordinate with various transition metals.

Chiral Metal Complexes as Asymmetric Catalysts and Reagents

The coordination of a chiral ligand to a metal center generates a chiral metal complex, which can function as a highly effective asymmetric catalyst. This approach combines the reactivity of the metal with the stereochemical control exerted by the chiral ligand. The ligand creates a chiral pocket around the metal, influencing the binding of substrates and directing the course of the reaction to favor the formation of one enantiomer over the other.

Theoretical and Computational Studies on R 2 2,6 Dichlorophenyl Pyrrolidine and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has been widely applied to study organocatalytic systems, offering a balance between accuracy and computational cost.

Understanding the three-dimensional structure and conformational preferences of an organocatalyst is fundamental to rationalizing its activity and selectivity. Geometry optimization calculations using DFT allow for the determination of the most stable (lowest energy) structure of a molecule.

For analogues of (R)-2-(2,6-dichlorophenyl)pyrrolidine, specifically the widely used diarylprolinol silyl (B83357) ether catalysts, conformational analysis has been a subject of significant research. When these catalysts form enamine intermediates with aldehydes, their conformation largely dictates the stereochemical outcome of subsequent reactions. Experimental NMR studies, supported by computational analysis, have revealed strong conformational preferences. Due to the significant steric bulk of the α-diaryl substituent, enamines of diarylprolinol ether catalysts are found to exist exclusively in the s-trans conformation. researchgate.net Furthermore, the pyrrolidine (B122466) ring itself preferentially adopts a "down" conformation. researchgate.net

Another crucial conformational aspect is the rotation around the exocyclic C-C bond connecting the pyrrolidine ring to the diarylmethyl group. In diarylprolinol ether enamines, the sc-exo conformation is observed exclusively, which is stabilized by favorable CH/π interactions between the aldehyde-derived part of the enamine and one of the aromatic rings. researchgate.net In contrast, the parent diarylprolinol enamines (without the silyl ether group) tend to adopt an sc-endo conformation, which allows for an intramolecular hydrogen bond between the hydroxyl group and the enamine nitrogen. researchgate.net These distinct preferences are critical for how the catalyst shields one face of the enamine, thereby directing the approach of an electrophile.

Computational geometry optimizations for related structures, such as 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2yl) acetamide, have been successfully performed using DFT methods like B3LYP with basis sets such as 6–31+G(d,p), demonstrating the reliability of these methods for molecules containing the 2,6-dichlorophenyl moiety. researchgate.net

Table 1: Predicted Conformational Preferences of Diarylprolinol Ether Enamine Intermediates

| Structural Feature | Preferred Conformation | Stabilizing Factor |

|---|---|---|

| Enamine C=C Double Bond | s-trans | Minimization of steric hindrance from the bulky α-substituent. researchgate.net |

| Pyrrolidine Ring Puckering | Down | Inherent preference of the substituted pyrrolidine ring. researchgate.net |

| Exocyclic C-C Bond Rotation | sc-exo | Stabilizing CH/π interactions. researchgate.net |

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key to understanding the reactivity and activation modes in organocatalysis. nih.gov

In the context of catalysis by this compound analogues, two primary activation modes are relevant:

Enamine Catalysis (HOMO-raising): The catalyst reacts with a saturated aldehyde to form an enamine intermediate. This process raises the energy of the HOMO, making the intermediate more nucleophilic and reactive towards electrophiles. nih.gov

Iminium Ion Catalysis (LUMO-lowering): The catalyst reacts with an α,β-unsaturated aldehyde to form an iminium ion. This activation lowers the energy of the LUMO, making the β-carbon more electrophilic and susceptible to attack by nucleophiles. nih.gov

DFT calculations are used to determine the energies of the HOMO and LUMO and the energy gap (ΔE = ELUMO – EHOMO). A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov For compounds containing the 2,6-dichlorophenyl group, theoretical studies have shown that this substitution pattern can significantly influence the FMO energies. For instance, in a study of dichloro-substituted chalcone (B49325) isomers, the (2,6)-dichloro isomer was found to possess the largest HOMO-LUMO energy gap among the isomers, suggesting it is the least reactive. nih.gov This effect is attributed to steric hindrance from the ortho-chlorine atoms, which can disrupt molecular planarity and conjugation. nih.gov

Table 2: Representative FMO Data for a 2,6-Dichlorophenyl Analogue

| Parameter | Calculated Value (eV) for (E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.89 |

| ΔEgap (HOMO-LUMO) | 4.32 |

Data adapted from a DFT study on related chalcone isomers. The (2,6)-dichloro isomer exhibited the highest energy gap among the studied variants. nih.gov

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors provide a quantitative basis for comparing the reactivity of different catalysts or intermediates. irjweb.com

Key quantum chemical descriptors include:

Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. More negative values indicate a better electron acceptor.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." semanticscholar.org

Global Electrophilicity Index (ω): Represents the ability of a species to accept electrons. It is defined as ω = μ² / 2η. A higher electrophilicity index indicates a better electrophile. irjweb.com

Table 3: Calculated Quantum Chemical Descriptors for a 2,6-Dichlorophenyl Analogue

| Descriptor | Symbol | Formula | Calculated Value for a (2,6)-dichlorophenyl chalcone analogue |

|---|---|---|---|

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.16 eV |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.05 eV |

| Electrophilicity Index | ω | μ² / 2η | 3.80 eV |

Values are representative and adapted from DFT calculations on related 2,6-dichlorophenyl compounds. nih.gov

Computational Modeling of Stereoselectivity in Catalytic Systems

One of the most powerful applications of computational chemistry in organocatalysis is modeling the origin of stereoselectivity. For catalysts like the diarylprolinol silyl ether derived from this compound, DFT calculations are used to map the potential energy surfaces for the reaction pathways leading to different stereoisomers. nih.govrsc.org

The enantioselectivity of a reaction is determined by the difference in the activation free energies (ΔΔG‡) of the diastereomeric transition states (TS) leading to the major and minor enantiomers. A higher ΔΔG‡ corresponds to a higher enantiomeric excess (ee). Computational studies focus on locating and calculating the energies of these key transition states. rsc.org

In Michael additions catalyzed by diarylprolinol silyl ethers, the stereoselectivity is generally controlled during the C-C bond formation step. jyu.fi The prevailing model, supported by extensive DFT calculations, involves steric shielding. The bulky diarylmethylsilyl group effectively blocks one face of the enamine or iminium ion intermediate, forcing the substrate to approach from the less hindered face. rsc.orgjyu.fi

More detailed computational studies have refined this model. For example, in a photocatalytic reaction involving a diarylprolinol silyl ether, DFT calculations showed that the enantioselectivity arises from conformational differences in the iminium intermediate within the competing transition states. The most stable transition state (leading to the major product) involves the iminium ion adopting its lowest energy ground-state conformation. In contrast, the transition state leading to the minor product forces the iminium ion into a higher-energy conformation to avoid steric clashes, thus raising its energy and disfavoring that pathway. rsc.orgrsc.org This demonstrates that a complex interplay of steric and conformational effects, rather than simple steric blocking alone, governs the stereochemical outcome. rsc.org

Spectroscopic Property Prediction (e.g., NMR, UV-Vis) for Structural Confirmation

Computational methods are also employed to predict spectroscopic properties, which serves as a powerful tool for structural verification and for interpreting experimental spectra.

NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing against a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. nih.govyoutube.com DFT calculations have been shown to provide chemical shifts that are in good agreement with experimental data for complex organic molecules, including those with 2,6-dichlorophenyl groups. nih.gov This predictive power is invaluable for confirming the structure of reaction products or for distinguishing between possible stereoisomers, as different isomers will have distinct predicted NMR spectra. nih.gov

UV-Vis Spectra Prediction: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths that correspond to UV-Vis absorption spectra. mdpi.com The calculation predicts the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. These calculations can help confirm the identity of conjugated intermediates, such as enamines, or the final products. For accurate predictions, especially for molecules in solution, it is often necessary to include a solvent model, such as the Polarizable Continuum Model (PCM), in the TD-DFT calculation. mdpi.com

Table 4: Overview of Computational Methods for Spectroscopic Prediction

| Spectroscopy Type | Computational Method | Key Predicted Parameters | Application |

|---|---|---|---|

| NMR | DFT with GIAO | Chemical Shifts (δ), Shielding Tensors (σ) | Structural elucidation, stereoisomer differentiation. nih.gov |

| UV-Vis | TD-DFT | Excitation Energies, λmax, Oscillator Strengths | Identification of chromophores and conjugated systems. mdpi.com |

Future Horizons for this compound in Asymmetric Synthesis

The chiral scaffold of this compound, a prominent member of the diaryl-substituted pyrrolidine family, continues to be a focal point for innovation in asymmetric catalysis. As researchers push the boundaries of enantioselective synthesis, future efforts are centered on creating more efficient and versatile methodologies, expanding the compound's application scope, and leveraging advanced computational tools to predict and refine its catalytic behavior. These emerging avenues promise to unlock new potentials for this powerful organocatalytic motif.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-(2,6-dichlorophenyl)pyrrolidine, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : The compound can be synthesized via reductive amination of 2,6-dichlorobenzaldehyde with pyrrolidine derivatives, followed by chiral resolution using chiral stationary phase chromatography (CSP-HPLC) or asymmetric catalysis. For example, describes analogous condensations of 2,6-dichlorophenyl acetonitrile with pyridinecarbaldehyde derivatives under basic conditions (e.g., EtOCH₂CH₂ONa in refluxing ethanol). To ensure enantiomeric purity, circular dichroism (CD) spectroscopy and polarimetry should complement HPLC analysis .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural validation. The aromatic protons in the 2,6-dichlorophenyl group appear as a singlet in ¹H-NMR (δ ~7.3–7.5 ppm), while the pyrrolidine protons show distinct splitting patterns (e.g., δ ~3.5–4.0 ppm for N-adjacent protons). ¹³C-NMR and DEPT-135 can confirm quaternary carbons and chlorine substitution. Mass spectrometry (HRMS) should match the molecular ion [M+H]⁺ at m/z 257.03 (C₁₀H₁₁Cl₂N⁺). provides analogous analytical workflows for related pyrrolidine derivatives .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Based on hazard classifications in and , researchers must use fume hoods, nitrile gloves, and safety goggles. Waste containing chlorinated intermediates should be segregated and disposed via certified hazardous waste services. Emergency protocols include rinsing exposed skin with water (15+ minutes) and using activated charcoal for accidental ingestion. Always consult Safety Data Sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) may arise from impurities, stereochemical variations, or assay conditions. To reconcile

- Reproduce assays under standardized conditions (e.g., uses CTBP2-PCIF1 complex studies for m6Am RNA modification).

- Conduct batch-to-batch purity analysis via HPLC-UV/ELSD.

- Validate stereochemistry using X-ray crystallography or vibrational CD .

Q. What strategies optimize the catalytic efficiency of this compound in asymmetric organocatalysis?

- Methodological Answer : The compound’s pyrrolidine core can act as a chiral scaffold for catalysis. Optimization strategies include:

- Substituent tuning : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to enhance electrophilicity ( ).

- Solvent screening : Polar aprotic solvents (e.g., DMF or THF) improve reaction kinetics in aldol condensations.

- Kinetic profiling : Use stopped-flow NMR or microcalorimetry to monitor enantioselectivity in real time .

Q. How does the steric and electronic profile of this compound influence its interactions with biological targets?

- Methodological Answer : Computational tools (e.g., DFT for steric maps; molecular docking for binding affinity) can correlate structure-activity relationships (SAR). For instance, highlights the role of dichlorophenyl groups in stabilizing π-π interactions with aromatic residues in enzyme active sites. Comparative studies with (S)-enantiomers or halogen-substituted analogs (e.g., 3,5-dichloro derivatives) are critical for mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.